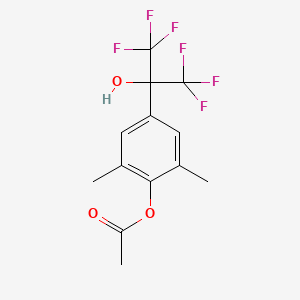
4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-2,6-dimethylphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-2,6-dimethylphenyl acetate is a fluorinated organic compound known for its unique chemical properties. The presence of hexafluoro
Applications De Recherche Scientifique
Chemical Structure Analysis
Research on similar compounds, such as ethyl 3‐methyl‐6‐oxo‐5‐[3‐(trifluoromethyl)phenyl]‐1,6‐dihydro‐1‐pyridazineacetate, involves detailed analysis of their chemical structure. Such studies contribute to understanding the molecular conformation and intermolecular interactions, which are crucial for designing drugs and materials with specific properties (Han Xu et al., 2005).
Oxidative Chemistry
Research into the oxidative chemistry of natural antioxidants, like hydroxytyrosol, and their derivatives, including those with acetate groups, reveals mechanisms of action and potential applications in enhancing antioxidant properties. These findings can inform the development of novel antioxidants for use in food, pharmaceuticals, and cosmetics (M. Lucia et al., 2006).
Catalysis
Studies on the catalysis of reactions involving carbocations and related structures provide insights into reaction mechanisms and the design of catalytic processes. This research has implications for synthetic chemistry, especially in developing more efficient and selective catalytic reactions (Rachel Ta-Shma & W. Jencks, 1986).
Polymer Chemistry
Investigations into the reactions of vinyl acetate and similar compounds with metal complexes offer valuable information for the field of polymer chemistry. This research aids in understanding the challenges associated with copolymerizations of these monomers with ethylene, which is crucial for developing new polymeric materials (B. Williams et al., 2005).
Synthetic Organic Chemistry
Research on the synthesis of fluorinated compounds, including pyrrole derivatives, highlights the importance of specific fluorinated groups in organic synthesis. Such studies are essential for the development of pharmaceuticals and agrochemicals, where fluorinated compounds often exhibit enhanced activity and stability (I. Yavari et al., 2005).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties. For example, some compounds with fluorine atoms can be potentially harmful if inhaled, ingested, or come into contact with skin. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .
Orientations Futures
Propriétés
IUPAC Name |
[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2,6-dimethylphenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F6O3/c1-6-4-9(5-7(2)10(6)22-8(3)20)11(21,12(14,15)16)13(17,18)19/h4-5,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOJBGBJCWLLDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)C(C(F)(F)F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-(phenylthio)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5555668.png)

![2,3,4,5,10,11-Hexahydro-3-(2-methoxyphenyl)-11-(4-pyridinyl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5555684.png)
![2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5555697.png)
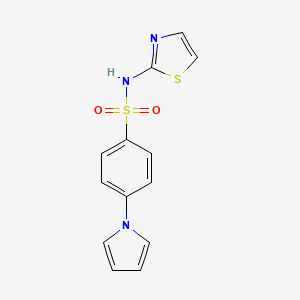

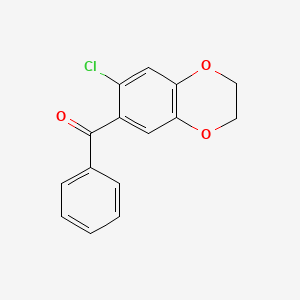
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide](/img/structure/B5555726.png)
![2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5555738.png)
![6-METHOXY-N2-[2-(MORPHOLIN-4-YL)ETHYL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5555744.png)
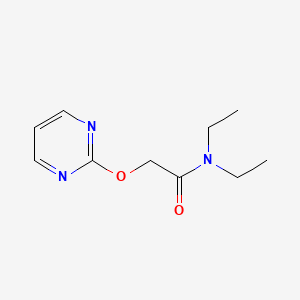
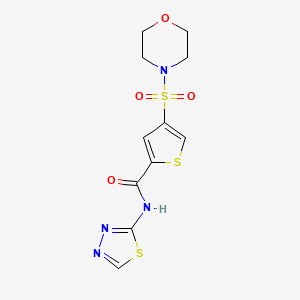
![1-(2-aminoethyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5555759.png)
![1-(4-Methylphenyl)-3-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5555762.png)
